The compound 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol is a synthetic organic molecule characterized by the presence of a dichlorobenzyl group attached to a methylamino-ethanol moiety. Its molecular formula is C10H12Cl2N2O, and it features two chlorine atoms on the benzyl ring, which significantly influences its chemical properties and biological activities.
Research indicates that compounds similar to 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol may exhibit significant biological activities, including:
Synthesis of 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol can be achieved through several methods:
The applications of 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol are diverse:
Interaction studies involving 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol focus on its binding affinity to various receptors. Preliminary studies suggest:
Several compounds share structural similarities with 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol. Notable examples include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3,4-Dichlorobenzylamine | Contains a primary amine group | Exhibits strong neuropharmacological effects |
| N,N-Dimethyl-3,4-dichlorobenzylamine | Dimethylated amine form | Enhanced lipophilicity |
| 2-(4-Chlorobenzyl)-N,N-dimethylethanolamine | Contains a chlorobenzyl group | Potentially lower toxicity |
The unique aspect of 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol lies in its specific combination of a dichlorobenzyl moiety with a methylamino ethanol structure. This combination allows for distinct biological activities and potential applications that are not fully replicated by other similar compounds.